6-Iodo-3-methyl-1H-indazole

Overview

Description

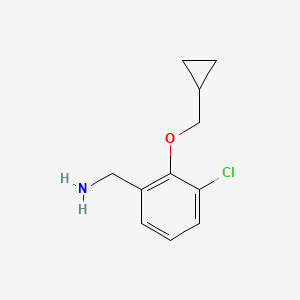

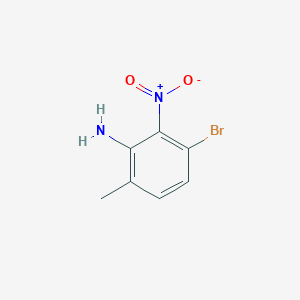

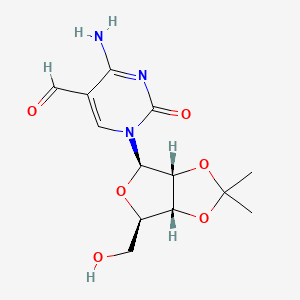

6-Iodo-3-methyl-1H-indazole is a chemical compound with the CAS Number: 1082041-53-9 . It has a molecular weight of 258.06 .

Synthesis Analysis

The synthesis of 1H-indazole, which is similar to this compound, has been studied . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

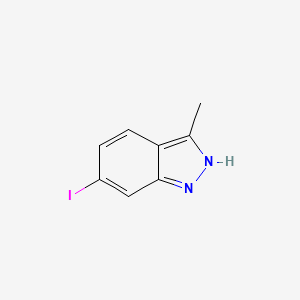

The molecular structure of this compound can be represented by the SMILES stringCC1=NNC2=C1C=CC(I)=C2 . The InChI code for the compound is 1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) . Physical and Chemical Properties Analysis

This compound is a solid compound . It is light yellow to brown in color .Scientific Research Applications

Structural and Supramolecular Analysis

- The structures of NH-indazoles, including 3-methyl-1H-indazole, were determined using X-ray crystallography and multinuclear magnetic resonance spectroscopy. These compounds, including 3-methyl-1H-indazole, are 1H-tautomers and form different types of crystalline structures, such as hydrogen-bonded dimers and catemers (Teichert et al., 2007).

Enthalpy and Thermodynamic Studies

- The molar standard enthalpy of formation for indazole derivatives, including 1-methyl-1H-indazole, was determined using calorimetry and thermogravimetry. This study provides insights into the energetic and structural influence of various functional groups on indazole compounds (Orozco-Guareño et al., 2019).

Anticancer Research

- Certain 1H-benzo[f]indazole-4,9-dione derivatives, structurally related to 3-methyl-1H-indazole, showed significant antiproliferative activity against cancer cell lines, indicating their potential in developing new anticancer agents (Molinari et al., 2015).

- 6-Substituted amino-1H-indazole derivatives were synthesized and showed inhibitory activity in various cancer cell lines, highlighting the potential of indazole derivatives in cancer treatment (Ngo Xuan Hoang et al., 2022).

Antibacterial and Antifungal Properties

- Indazole compounds, including 1H-indazole, have shown antimicrobial and anti-inflammatory properties, indicating their potential application in treating infections (Panda et al., 2022).

Synthesis and Chemical Modification

- Efficient synthesis methods for indazole derivatives, including 3-heteroaryl-1-functionalized 1H-indazoles, have been developed, facilitating the exploration of their biological activities (Fraile et al., 2011).

Neuroprotection in Parkinson's Disease

- 6-Hydroxy-1H-indazole exhibited neuroprotective effects in a mouse model of Parkinson's disease, suggesting its potential therapeutic application in neurodegenerative disorders (Xiao-feng et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Similar indazole derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (ido1), a heme-containing enzyme involved in the catabolism of tryptophan . IDO1 plays a crucial role in the immune response and is often overexpressed in cancer cells .

Mode of Action

This could result in the disruption of tryptophan metabolism, thereby affecting the growth and survival of cancer cells .

Biochemical Pathways

The biochemical pathways affected by 6-Iodo-3-methyl-1H-indazole are likely related to tryptophan metabolism, given the potential targeting of IDO1 . By inhibiting IDO1, this compound could disrupt the kynurenine pathway, leading to decreased production of immunosuppressive metabolites and thus enhancing the immune response against cancer cells .

Result of Action

For instance, one such compound significantly suppressed IDO1 protein expression and induced G2/M cell cycle arrest in human colorectal cancer cells .

Biochemical Analysis

Biochemical Properties

6-Iodo-3-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the tryptophan metabolism pathway. This compound acts as an inhibitor of IDO1, thereby modulating the levels of tryptophan and its metabolites. This interaction is crucial in regulating immune responses and has implications in cancer therapy .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis and cell cycle arrest, particularly in the G2/M phase. This compound also modulates the expression of key regulatory proteins such as p53 and Bcl-2 family members, which are involved in cell survival and apoptosis . Additionally, this compound has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways, making it a promising candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as IDO1, and inhibits their activity. This inhibition leads to a decrease in the production of kynurenine, a metabolite of tryptophan, which in turn affects immune cell function and tumor growth . Furthermore, this compound influences gene expression by modulating transcription factors and signaling molecules. For instance, it has been shown to activate the p53 pathway, leading to increased expression of pro-apoptotic genes and suppression of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function In vitro studies have demonstrated that this compound remains stable under physiological conditions for extended periodsLong-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is narrow, and careful dose optimization is required to achieve maximum therapeutic efficacy with minimal adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as IDO1. By inhibiting IDO1, this compound affects the tryptophan metabolism pathway, leading to altered levels of metabolites such as kynurenine and serotonin . These changes in metabolite levels have downstream effects on immune function, neurotransmission, and cellular metabolism. Additionally, this compound may interact with other metabolic enzymes, influencing metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as mitochondria or endoplasmic reticulum. These targeting signals and modifications are essential for the precise regulation of its biochemical and cellular effects.

Properties

IUPAC Name |

6-iodo-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFXTMDHAKOGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650578 | |

| Record name | 6-Iodo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-53-9 | |

| Record name | 6-Iodo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449929.png)